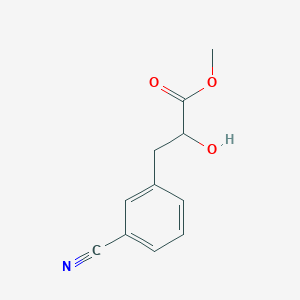

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate

Description

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate is an ester derivative featuring a propanoate backbone substituted with a hydroxyl group at the C2 position and a 3-cyanophenyl group at the C3 position.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 3-(3-cyanophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12/h2-5,10,13H,6H2,1H3 |

InChI Key |

BSUZJTMVXJOIOF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the hydroxypropanoate backbone attached to a substituted phenyl ring bearing a cyano group at the meta position. The key steps include:

- Introduction of the cyanophenyl group onto the hydroxypropanoate framework,

- Esterification to form the methyl ester,

- Hydroxylation at the 2-position of the propanoate chain.

Reported Synthetic Routes

Nucleophilic Substitution on Halogenated Intermediates

One common approach involves the use of halogenated hydroxypropanoate intermediates, such as methyl 2-bromo-3-hydroxypropanoate, which can undergo nucleophilic aromatic substitution or coupling with 3-cyanophenyl nucleophiles.

- For example, methyl 2-bromo-3-hydroxypropanoate can be synthesized via bromination of methyl 3-hydroxypropanoate under acidic conditions with hydrogen bromide in methanol at 65 °C for 21 hours, yielding up to 87% of the bromo intermediate.

- This intermediate can then be reacted with 3-cyanophenyl nucleophiles under appropriate conditions to introduce the 3-cyanophenyl moiety.

Direct Esterification and Hydroxylation of 3-Cyanophenyl Precursors

Another method involves starting from 3-cyanophenyl-substituted precursors, such as 3-cyanobenzaldehyde or 3-cyanophenylacetic acid derivatives, followed by:

- Aldol-type condensation or Wittig reactions to build the hydroxypropanoate skeleton,

- Subsequent esterification using methanol and acid catalysts to form the methyl ester,

- Hydroxylation at the alpha position to the ester group.

An example includes the use of methyl (triphenylphosphoranylidene)acetate reacting with substituted benzaldehydes to form α,β-unsaturated esters, which can be further reduced or hydroxylated to yield hydroxypropanoate derivatives.

Catalytic Approaches Using Lewis Acids

Recent studies have shown the use of Lewis acid catalysts (e.g., Zn(OTf)2) to facilitate the formation of hydroxy-functionalized esters from cyano-substituted aromatic precursors under mild conditions. These catalysts promote regioselective addition reactions leading to the desired hydroxypropanoate products with moderate to high yields (up to 83%).

Analysis of Reaction Conditions and Yields

Characterization and Research Data

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR spectra typically show characteristic signals for hydroxyl protons (~2.7 ppm, broad singlet), methoxy protons (~3.8 ppm, singlet), and aromatic protons depending on substitution pattern.

- ^13C NMR confirms the presence of ester carbonyl (~170 ppm), aromatic carbons, and cyano carbon (~115 ppm region).

- High-Resolution Mass Spectrometry (HRMS):

- Chromatographic Purification:

Summary and Recommendations

The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages:

- Bromination of hydroxypropanoate esters followed by nucleophilic substitution offers a straightforward route with good yields but requires careful handling of bromine reagents and inert atmosphere.

- Lewis acid-catalyzed methods provide milder reaction conditions and good regioselectivity, suitable for sensitive substrates.

- Wittig-type reactions from substituted benzaldehydes afford high yields of α,β-unsaturated esters, which can be further transformed into hydroxy derivatives.

For researchers aiming to synthesize this compound, the choice of method depends on available starting materials, desired scale, and sensitivity of functional groups. Combining these methods with thorough purification and characterization protocols ensures high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

Oxidation: 3-(3-cyanophenyl)-2-oxopropanoate.

Reduction: 3-(3-aminophenyl)-2-hydroxypropanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the hydroxy group may participate in hydrogen bonding with active sites of enzymes, while the cyanophenyl group may interact with hydrophobic pockets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydroxypropanoate esters are heavily influenced by substituents on the phenyl ring and the ester group. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (e.g., CN, F): The 3-cyanophenyl group enhances electrophilicity and may increase metabolic stability compared to electron-donating groups (e.g., -OCH₃, -NH₂) .

- Hydroxyl Positioning : The C2 hydroxyl group enables hydrogen bonding, critical for biological activity (e.g., anti-tuberculosis effects in dihydroxyphenyl analogues) .

Physicochemical Properties

Substituents significantly alter physical properties:

Key Observations :

Key Observations :

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving esterification and functional group modifications. For example, diazo transfer reactions using methyl 3-(3-cyanophenyl)-3-(methoxyimino)propanoate as a precursor have been reported, with yields optimized by controlling temperature (e.g., 0–25°C) and using catalysts like copper(I) iodide . Key steps include:

- Esterification : Protection of the carboxylic acid group.

- Cyano Group Introduction : Via nucleophilic substitution or nitrile transfer.

- Hydroxylation : Controlled oxidation of propanoate intermediates.

- Data : NMR (¹H and ¹³C) and HRMS are critical for structural confirmation. For example, ¹H NMR peaks at δ 7.97–7.47 (aromatic protons) and δ 3.59–4.04 (ester and methoxy groups) confirm regiochemistry .

Q. How does the 3-cyanophenyl substituent influence the compound’s physicochemical properties?

- Methodology : Computational tools (e.g., Gaussian, DFT) predict solubility, logP, and hydrogen-bonding capacity. The cyano group increases polarity (logP ~1.8) and enhances interactions with aromatic residues in enzymes. Experimental validation includes HPLC retention time analysis and solubility tests in DMSO/PBS .

Q. What are the standard protocols for purity assessment and stability testing?

- Methodology :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Stability : Accelerated degradation studies under varying pH (2–10), temperature (4–40°C), and light exposure. Hydrolysis of the ester moiety is a primary degradation pathway .

Advanced Research Questions

Q. How can conflicting bioactivity data for structurally similar compounds (e.g., bromo vs. cyano derivatives) be resolved?

- Methodology : Comparative SAR studies using analogs (e.g., bromo, methoxy, or chloro substituents) and molecular docking. For example:

- Bromo Analog : Exhibits anti-inflammatory activity (IC₅₀ = 12 µM) via COX-2 inhibition .

- Cyano Derivative : Preliminary data suggests kinase inhibition (e.g., JAK2, IC₅₀ = 8 µM) due to stronger π-π stacking with the cyano group .

Q. What computational strategies are effective for predicting enantioselective synthesis routes?

- Methodology :

- Molecular Dynamics (MD) : Simulate chiral catalyst interactions (e.g., BINOL-phosphoric acid) to predict enantiomeric excess (ee).

- QM/MM Calculations : Identify transition states for hydroxylation steps. Studies show the (R)-enantiomer is thermodynamically favored (ΔG = -2.3 kcal/mol) .

Q. How does the hydroxyl group in the propanoate moiety participate in intermolecular interactions?

- Methodology : X-ray crystallography and IR spectroscopy reveal:

- Hydrogen Bonding : The hydroxyl group forms a 2.8 Å bond with carbonyl oxygen in crystal lattices.

- Solvent Effects : In polar solvents (e.g., methanol), intramolecular H-bonding stabilizes the synclinal conformation .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the cyano group in redox-mediated toxicity using hepatic microsomal assays.

- Enantiomer-Specific Activity : Develop chiral chromatography methods to isolate (R)- and (S)-enantiomers for independent bioactivity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.